molecular formula C46H50F6N6O6S B1193455 PROTAG-6c

PROTAG-6c

Katalognummer: B1193455
Molekulargewicht: 928.9924
InChI-Schlüssel: ILYFPDYUTDXMID-YQKUVYINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PROTAG-6c is a The most potent and selective ERRα degrader.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

One of the primary applications of PROTAG-6c is in cancer treatment. Research indicates that PROTACs can effectively degrade oncoproteins, thereby inhibiting tumor growth. For instance:

  • Targeting c-Myc : this compound has shown efficacy in degrading c-Myc, a transcription factor often overexpressed in various cancers. Studies have demonstrated that compounds like dBET6, a PROTAC analog, significantly improved survival rates in mouse models of T-cell acute lymphoblastic leukemia by targeting c-Myc .
Cancer Type Targeted Protein Efficacy Reference
T-cell acute leukemiac-MycImproved survival
Colon cancerBRD4Reduced chemoresistance
Breast cancerEstrogen receptorEnhanced therapeutic response

Autoimmune Diseases

This compound has also been investigated for its potential in treating autoimmune diseases. By targeting specific proteins involved in inflammatory pathways, PROTACs can modulate immune responses effectively.

  • CXCR4 Modulation : The C-X-C chemokine receptor type 4 (CXCR4) is implicated in various autoimmune conditions. Research has identified novel CXCR4 modulators through virtual screening techniques, which may include derivatives like this compound to enhance therapeutic outcomes in autoimmune diseases .

Drug Discovery and Development

The application of this compound extends to drug discovery processes where it serves as a tool for identifying and validating new drug targets.

  • Multi-target Discovery : The development of PROTAC molecules based on existing drugs (e.g., sorafenib) has revealed new therapeutic targets through quantitative proteomics . This approach not only enhances the efficacy of existing drugs but also expands the scope of potential treatments available for various diseases.

Case Study 1: Targeting Oncoproteins in Leukemia

In a study involving T-cell acute lymphoblastic leukemia, researchers utilized a PROTAC based on this compound to target c-Myc. The results indicated significant tumor reduction and improved survival rates in treated mice compared to controls. This highlights the potential of this compound as a viable therapeutic option in hematologic malignancies.

Case Study 2: Modulating Immune Responses

Another investigation focused on the use of this compound to modulate CXCR4 activity in an autoimmune model. The findings suggested that targeting CXCR4 with PROTACs could reduce inflammatory responses and improve clinical outcomes in conditions such as rheumatoid arthritis and lupus.

Eigenschaften

Molekularformel

C46H50F6N6O6S

Molekulargewicht

928.9924

IUPAC-Name

(2S,4R)-1-((S)-2-((4-((E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamido)butyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H50F6N6O6S/c1-27-39(65-26-57-27)30-11-8-28(9-12-30)23-56-42(61)36-21-34(59)24-58(36)43(62)40(44(2,3)4)54-16-6-7-17-55-41(60)32(22-53)18-29-10-15-37(38(19-29)63-5)64-25-31-13-14-33(45(47,48)49)20-35(31)46(50,51)52/h8-15,18-20,26,34,36,40,54,59H,6-7,16-17,21,23-25H2,1-5H3,(H,55,60)(H,56,61)/b32-18+/t34-,36+,40-/m1/s1

InChI-Schlüssel

ILYFPDYUTDXMID-YQKUVYINSA-N

SMILES

O=C([C@H]1N(C([C@@H](NCCCCNC(/C(C#N)=C/C2=CC=C(OCC3=CC=C(C(F)(F)F)C=C3C(F)(F)F)C(OC)=C2)=O)C(C)(C)C)=O)C[C@H](O)C1)NCC4=CC=C(C5=C(C)N=CS5)C=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PROTAG-6c;  PROTAG 6c;  PROTAG6c

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROTAG-6c
Reactant of Route 2
PROTAG-6c
Reactant of Route 3
Reactant of Route 3
PROTAG-6c
Reactant of Route 4
Reactant of Route 4
PROTAG-6c
Reactant of Route 5
Reactant of Route 5
PROTAG-6c
Reactant of Route 6
Reactant of Route 6
PROTAG-6c

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.